molecular formula C22H22N4O2S2 B2710446 2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide CAS No. 2034239-46-6

2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide

Cat. No.: B2710446
CAS No.: 2034239-46-6
M. Wt: 438.56
InChI Key: UIZXOCAWTKTKNC-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique hybrid structure that combines several privileged heterocyclic scaffolds, including a benzothiazole, a furan, and a tetrahydrocyclopentapyrazole, linked through a thioether and acetamide bridge. The presence of the benzothiazole moiety is a key structural feature, as this ring system is widely recognized in the development of therapeutic agents and is frequently investigated for its diverse biological activities . The specific molecular framework of the tetrahydrocyclopentapyrazole core, similar to that found in other research compounds, suggests potential for high-affinity interactions with various biological targets . This complex structure makes it a valuable chemical probe for investigating novel biological pathways and protein interactions. While the exact mechanism of action for this specific molecule is a subject of ongoing research, compounds with similar structural elements are known to be explored as modulators of central nervous system targets, such as orexin receptors, which are implicated in sleep, arousal, and metabolic disorders . Researchers can utilize this chemical to explore structure-activity relationships (SAR), develop new synthetic methodologies for complex heterocycles, and screen for activity in various disease models. This product is provided with guaranteed high purity and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c1-25-19-9-4-7-16(19)18(24-25)13-26(12-15-6-5-11-28-15)21(27)14-29-22-23-17-8-2-3-10-20(17)30-22/h2-3,5-6,8,10-11H,4,7,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZXOCAWTKTKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a complex organic molecule notable for its potential biological activities. It features a benzothiazole moiety, a furan ring, and a tetrahydrocyclopenta[c]pyrazole structure, which contribute to its chemical reactivity and interaction with biological targets. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

  • Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide.
  • Thioether Formation: The benzothiazole is reacted with an appropriate alkyl halide to create a thioether linkage.
  • Furan Ring Introduction: The furan ring is incorporated through various coupling reactions.
  • Amidation: Finally, the acetamide group is formed via amidation reactions.

These steps allow for the introduction of various substituents that can modify the compound's properties and enhance its biological activity.

Biological Activity

Research indicates that compounds related to this structure exhibit various biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiazole derivatives. For instance, derivatives of benzothiazole have been shown to exhibit potent inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism
Compound 7eSKRB-31.2Induces apoptosis
Compound 7eSW6204.3Induces apoptosis
Compound 7eA54944Induces apoptosis
Compound 7eHepG248Induces apoptosis

These findings suggest that the presence of the benzothiazole moiety in the compound may enhance its anticancer properties compared to other similar compounds .

Antimicrobial Activity

The structural features of this compound also suggest potential antimicrobial properties. Related compounds have demonstrated activity against various bacterial strains, indicating that modifications in the structure can lead to enhanced efficacy against pathogens .

Anti-inflammatory Effects

The presence of specific functional groups in this compound may impart anti-inflammatory properties. Research into similar benzothiazole derivatives has shown promising results in reducing inflammation markers in vitro .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study on related benzothiazole derivatives indicated significant anticancer activity against human colon adenocarcinoma and cervical cancer cell lines. The most active compounds induced cell cycle arrest and apoptosis in treated cells .
  • Mechanistic Insights:
    • Mechanistic studies have suggested that these compounds may interact with tubulin and histone deacetylase (HDAC) pathways, leading to altered cell proliferation and survival rates .
  • Structure-Activity Relationship (SAR):
    • Investigations into SAR have revealed that specific substitutions on the benzothiazole or furan rings can significantly affect biological activity, suggesting avenues for further optimization in drug design .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of benzo[d]thiazole were effective against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation . The specific compound under discussion may enhance these effects due to its unique structural features.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential. In silico studies suggest that it could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This suggests a pathway for further development as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Benzothiazole derivatives have also shown promise as antimicrobial agents. A review highlighted their effectiveness against various bacterial strains, making them candidates for further investigation in treating infections . The incorporation of furan and cyclopentapyrazole groups may enhance this activity through synergistic effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the reaction of benzothiazole derivatives with furan-containing reagents and cyclopentapyrazole intermediates. Understanding the structure-activity relationship is crucial for optimizing its pharmacological profile. Studies have shown that modifications at specific positions on the benzothiazole ring can significantly influence biological activity .

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of related benzothiazole compounds in animal models of cancer. The results indicated a marked reduction in tumor size and improved survival rates among treated groups compared to controls, underscoring the therapeutic potential of this class of compounds .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on this compound revealed strong binding affinities to targets involved in cancer progression and inflammation pathways. These studies provide insights into how structural characteristics facilitate interactions with biological macromolecules, paving the way for rational drug design .

Comparison with Similar Compounds

Structural Analog 1: 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide

  • Core Similarities : Shares the benzothiazole-thioacetamide backbone.
  • Key Differences : Substituted with a pyridyl group instead of furan and cyclopentapyrazole.
  • However, the absence of the bicyclic pyrazole in the target compound may reduce steric hindrance, improving membrane permeability .

Structural Analog 2: N-(Furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

  • Core Similarities : Contains a furan-methyl substituent and acetamide linkage.
  • Key Differences : Replaces benzothiazole with a phenyl-thiazole group.
  • Impact : The phenyl-thiazole moiety may prioritize antibacterial activity, as seen in thiazole derivatives. The target compound’s benzothiazole-thioether group likely enhances π-π stacking interactions with biological targets, improving binding affinity .

Structural Analog 3: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Core Similarities : Acetamide backbone with aromatic substituents.
  • Key Differences : Uses a dichlorophenyl group and thiazole instead of benzothiazole and cyclopentapyrazole.
  • Impact : Dichlorophenyl groups improve hydrophobicity and membrane penetration, but the target compound’s cyclopentapyrazole may confer selectivity for enzymes with larger binding pockets .

Structural Analog 4: 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide

  • Core Similarities : Benzothiazole-thioether linkage.
  • Key Differences : Substituted with an oxoindolinylidene hydrazide instead of furan and pyrazole.
  • Impact : The hydrazide group in the analog enhances anti-inflammatory activity (e.g., compound 5d in ), while the target compound’s furan and pyrazole groups may shift activity toward kinase inhibition or antimicrobial effects .

Solubility and Stability

  • The furan group in the target compound may improve water solubility compared to purely hydrophobic analogs (e.g., dichlorophenyl derivatives). However, the cyclopentapyrazole’s bulk could reduce solubility relative to simpler thiazole-based compounds .
  • The benzothiazole-thioether linkage is prone to oxidation, requiring formulation strategies to enhance stability, similar to challenges noted in .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing this compound, and how can purity be validated?

Answer: The compound can be synthesized via 1,3-dipolar cycloaddition or amide coupling reactions , as demonstrated for structurally related acetamides (e.g., triazole-linked analogs in ). Key steps include:

  • Azide-alkyne cycloaddition : Reacting a benzo[d]thiazole-thiol derivative with a furan/pyrazole-containing alkyne precursor under Cu(I) catalysis .
  • Recrystallization : Use ethanol or methanol/acetone mixtures for purification .
  • Validation :
    • IR spectroscopy : Confirm amide C=O (~1670–1680 cm⁻¹), thioether (C–S, ~1250 cm⁻¹), and aromatic C=C (~1590 cm⁻¹) .
    • NMR : Analyze splitting patterns (e.g., methyl groups in pyrazole at δ ~2.5 ppm; furan protons at δ ~7.3 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Synthesis: Regioselectivity Challenges

Q. Q2. How can regiochemical outcomes in cycloaddition reactions involving furan and pyrazole moieties be controlled?

Answer: Regioselectivity in cycloadditions (e.g., Huisgen reactions) depends on:

  • Catalyst choice : Cu(I) favors 1,4-triazole, while Ru(II) may yield 1,5-regioisomers .
  • Substituent effects : Electron-withdrawing groups on azides/alkynes direct cycloaddition sites. For example, bulky substituents on the pyrazole may sterically hinder certain pathways .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Mixed systems (e.g., t-BuOH/H₂O) balance solubility and regiocontrol .

Structural Analysis & Crystallography

Q. Q3. What crystallographic techniques are suitable for resolving conformational ambiguities in the tetrahydrocyclopenta[c]pyrazole subunit?

Answer:

  • X-ray diffraction : Determine dihedral angles between the pyrazole and cyclopentane rings (e.g., ~80° twist observed in related dichlorophenyl-thiazole acetamides) .
  • DFT optimization : Compare experimental bond lengths/angles with computed values (e.g., B3LYP/6-311G** basis sets) to validate intramolecular interactions (e.g., hydrogen bonding) .
  • Torsional analysis : Use Hirshfeld surfaces to map non-covalent interactions influencing the pyrazole’s chair-like conformation .

Computational Modeling

Q. Q4. Which DFT methods best predict the electronic properties of the benzo[d]thiazol-2-ylthio group?

Answer:

  • Basis sets : 6-31G* for geometry optimization; 6-311++G** for frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps correlate with reactivity) .
  • Functionals : CAM-B3LYP for charge transfer studies (e.g., sulfur’s electron-donating effects) .
  • NBO analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from thioether sulfur to adjacent π-systems) .

Mechanistic Studies

Q. Q5. How can kinetic isotope effects (KIEs) elucidate the mechanism of thioether bond cleavage under oxidative conditions?

Answer:

  • Deuterium labeling : Compare reaction rates of C–S bonds in deuterated vs. non-deuterated analogs.
  • KIE > 1 : Indicates bond-breaking in the rate-determining step (e.g., radical-mediated cleavage).
  • EPR spectroscopy : Detect transient thiyl radicals during oxidation .

Biological Activity Profiling

Q. Q6. What in vitro assays are appropriate for evaluating this compound’s antioxidant potential?

Answer:

  • DPPH/ABTS assays : Measure radical scavenging activity (IC₅₀ values; compare to ascorbic acid controls) .
  • SOD mimicry : Use nitroblue tetrazolium (NBT) reduction assays to assess superoxide dismutation .
  • Cytotoxicity screening : Pair activity data with MTT assays on normal cell lines (e.g., HEK-293) to establish selectivity .

Advanced Functionalization

Q. Q7. What strategies enable selective N-alkylation of the tetrahydrocyclopenta[c]pyrazole without disrupting the acetamide core?

Answer:

  • Protecting groups : Temporarily shield the acetamide’s NH with Boc or Fmoc during alkylation .
  • Microwave-assisted synthesis : Enhance reaction efficiency (e.g., 30 min at 100°C vs. 6h conventional heating) .
  • Base selection : Use mild bases (e.g., K₂CO₃) to avoid deprotonating acidic pyrazole NH .

Data Contradictions & Resolution

Q. Q8. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Answer:

  • Variable temperature NMR : Identify dynamic processes (e.g., hindered rotation of the furan methyl group causing signal broadening) .
  • COSY/NOESY : Assign coupling networks and spatial proximities (e.g., confirm pyrazole-furan stacking) .
  • Computational validation : Compare experimental shifts with DFT-predicted values (e.g., GIAO method) .

Stability & Degradation Pathways

Q. Q9. What accelerated stability tests predict hydrolytic degradation of the acetamide linkage?

Answer:

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Monitor via HPLC .
  • Arrhenius modeling : Use degradation rates at elevated temperatures (50–70°C) to extrapolate shelf life under ambient conditions .

Structure-Activity Relationship (SAR)

Q. Q10. How can substituent effects on the benzo[d]thiazole ring modulate bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., NO₂) : Enhance electrophilicity, improving interactions with cysteine residues in target enzymes .
  • Hydrophobic substituents (e.g., methyl) : Increase membrane permeability (logP optimization via ClogP calculations) .
  • Steric maps : Use molecular docking (AutoDock Vina) to identify bulky groups that hinder binding to off-target receptors .

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